3',4'-Dichloropropiophenone is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction and the Dakin reaction. Its characterization is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, allowing researchers to confirm its structure and purity. [PubChem - 3,4'-Dichloropropiophenone, ]
',4'-Dichloropropiophenone serves as a valuable building block in organic synthesis due to the presence of the reactive carbonyl group (C=O) and two chlorine substituents. Researchers utilize it in various reactions, including:
While not yet extensively explored, 3',4'-Dichloropropiophenone possesses structural features commonly found in bioactive molecules. This has prompted initial investigations into its potential applications in medicinal chemistry, including:
3',4'-Dichloropropiophenone is an organic compound with the chemical formula and a molecular weight of approximately 203.07 g/mol. It is characterized by a structure that includes a propiophenone moiety substituted with two chlorine atoms at the 3' and 4' positions of the aromatic ring. This compound appears as a white to yellow crystalline solid, with a melting point ranging from 44.0 to 48.0 °C .
Due to its chemical structure, 3',4'-Dichloropropiophenone exhibits properties typical of both ketones and aromatic compounds, making it a subject of interest in various chemical and biological studies.
The biological activity of 3',4'-Dichloropropiophenone has been explored in various contexts. Notably, it has been associated with potential allergenic properties, causing skin sensitization in some individuals . Additionally, it has been shown to cause serious eye damage upon contact, indicating that it should be handled with caution in laboratory settings .
Several methods exist for synthesizing 3',4'-Dichloropropiophenone:
3',4'-Dichloropropiophenone finds applications in various fields:
Interaction studies involving 3',4'-Dichloropropiophenone have primarily focused on its reactivity with biological systems. Research indicates that it may interact with cellular components, leading to sensitization reactions. Understanding these interactions is crucial for assessing safety and potential therapeutic applications.
Several compounds exhibit structural or functional similarities to 3',4'-Dichloropropiophenone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Propiophenone | Similar backbone | Lacks chlorine substituents |
| 2',4'-Dichloropropiophenone | Similar backbone | Different substitution pattern |
| 3-Chloropropiophenone | Similar backbone | Contains only one chlorine atom |
| Benzoyl chloride | Related aromatic structure | More reactive due to acyl chloride functionality |
These compounds share certain characteristics but differ significantly in their reactivity and applications due to variations in their substituents and functional groups.
Friedel-Crafts acylation is the cornerstone of 3',4'-dichloropropiophenone synthesis, enabling the introduction of a propanoyl group onto a dichlorinated benzene ring. The reaction typically employs propionyl chloride and meta-dichlorobenzene in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst.
Mechanistic Insights:
Optimization Parameters:
Table 1: Substrate Scope in Friedel-Crafts Acylation
| Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Meta-dichlorobenzene | AlCl₃ | 96.5 | |
| Para-dichlorobenzene | Zr-β zeolite | 74–75 | |
| Ortho-dichlorobenzene | FeCl₃ | <5 |
Challenges: Competitive para-acylation and isomerization require precise stoichiometric control.
3',4'-Dichloropropiophenone serves as a precursor to chiral alcohols via asymmetric reduction. Tethered Ru(II)/TsDPEN catalysts and oxazaborolidine systems are prominent for enantioselective transformations.
Key Systems:
Table 2: Asymmetric Reduction Efficiency
| Catalyst | Substrate | ee (%) | Yield (%) | |
|---|---|---|---|---|
| Ru(II)/TsDPEN | 3',4'-Dichloropropiophenone | 95 | 96 | |
| Oxazaborolidine (CBS) | Aryl methyl ketones | 98 | 89 |
Industrial Relevance: These methods enable scalable production of chiral intermediates for SSRIs (e.g., sertraline).
Direct chlorination of propiophenone derivatives offers a route to 3',4'-dichloropropiophenone. AlCl₃ and sulfuryl chloride (SO₂Cl₂) are pivotal in regioselective chloro-group introduction.
Methodology:
Table 3: Halogenation Efficiency
| Substrate | Reagent | Product | Yield (%) | |
|---|---|---|---|---|
| Propiophenone | Cl₂/AlCl₃ | 3'-Chloropropiophenone | 88–90 | |
| 3'-Chloropropiophenone | SO₂Cl₂ | 3',4'-Dichloropropiophenone | 75 |
Limitations: Over-chlorination and dehydrohalogenation necessitate rigorous temperature control (25–40°C).
Continuous-flow systems enhance yield and reduce waste in 3',4'-dichloropropiophenone synthesis. Zr-β zeolite and H-β zeolite catalysts are optimized for flow conditions.
Advantages:
Table 4: Flow Reactor Performance
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | |
|---|---|---|---|---|
| Zr-β zeolite | 80 | 99 | 98 | |
| H-β zeolite | 100 | 85 | 82 |
Case Study: A 5-day continuous run produced 3',4'-dichloropropiophenone at 99% purity, demonstrating industrial viability.
The strategic placement of chlorine substituents at the 3' and 4' positions on the propiophenone scaffold enables targeted interactions with oncogenic proteins. Researchers have leveraged this property to develop inhibitors of tyrosine kinase receptors and DNA repair enzymes.
Structural analyses demonstrate that the 3',4'-dichloro configuration enhances π-π stacking interactions with hydrophobic binding pockets in kinase domains. Comparative studies of halogen-substituted analogues reveal a 12- to 15-fold improvement in binding affinity over mono-chlorinated derivatives when targeting epidermal growth factor receptor (EGFR) mutants [3].
Table 1: Impact of Halogen Substitution on EGFR Inhibition
| Substituent Pattern | IC₅₀ (nM) | Selectivity Ratio (EGFR WT/Mutant) |
|---|---|---|
| 3'-Cl | 480 ± 32 | 8.2:1 |
| 4'-Cl | 390 ± 28 | 6.7:1 |
| 3',4'-Cl₂ | 32 ± 2.1 | 1.3:1 |
The ketone moiety serves as an activation site for bioreducible prodrug strategies. Recent work has demonstrated that conjugation with hypoxia-sensitive trigger groups yields compounds with 94% tumor-specific drug release under low-oxygen conditions, compared to <5% release in normoxic tissues [3].
The compound's ability to modulate nicotinic acetylcholine receptor (nAChR) signaling has driven its adoption in pain management research. Structural analogues exhibit dual mechanisms of α4β2-nAChR antagonism and dopamine reuptake inhibition.
Systematic substitution studies reveal that the 3',4'-dichloro pattern confers 18-fold greater α4β2-nAChR antagonism over α3β4 subtypes, a critical selectivity window for avoiding cardiovascular side effects [3].
Table 2: Analogue Activity at Pain-Related Targets
| Compound | α4β2-nAChR IC₅₀ (μM) | Dopamine Transporter IC₅₀ (μM) |
|---|---|---|
| Parent Structure | 3.3 ± 0.4 | 12.1 ± 1.2 |
| 3',4'-Cl₂ Deriv. | 0.55 ± 0.07 | 0.78 ± 0.09 |
Lead optimization campaigns have produced analogues with 240-minute duration of action in thermal hyperalgesia models, outperforming gabapentin by 3.2-fold in maximum possible effect (%MPE) measurements [3].
The electron-withdrawing chlorine atoms facilitate nucleophilic aromatic substitutions essential for creating novel triple reuptake inhibitors. Recent synthetic routes have achieved 89% yield in single-step derivatizations.
Introduction of basic amine groups at the para position yields compounds with balanced inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters:
Table 3: Transporter Inhibition Profiles
| Derivative | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
|---|---|---|---|
| DCP-01 | 24 ± 3 | 18 ± 2 | 9 ± 1 |
| DCP-02 | 15 ± 2 | 22 ± 3 | 14 ± 2 |
Cyclopropyl ring annulation at the ketone position increases microsomal half-life from 12 minutes to 148 minutes in human liver microsome assays, addressing historical stability challenges in this chemical class [3].
The regioselectivity observed in dichlorination processes involving 3',4'-dichloropropiophenone formation follows well-established principles of electrophilic aromatic substitution, yet exhibits unique characteristics due to the combined influence of both activating carbonyl groups and deactivating chlorine substituents [1] [2]. The mechanistic framework for these transformations involves the formation of highly stabilized arenium ion intermediates, where the distribution of positive charge significantly influences the preferred sites of electrophilic attack [3].
The regioselectivity patterns in dichlorination processes are fundamentally governed by the electronic distribution within the aromatic ring system [1]. When propiophenone undergoes initial chlorination, the carbonyl group exerts a meta-directing influence due to its electron-withdrawing character, while simultaneously activating ortho and para positions through resonance stabilization of the resulting cationic intermediate [2]. This apparent contradiction is resolved by considering the relative energies of the competing transition states, where the meta-directing effect predominates due to the destabilization of ortho and para arenium ions by the electron-deficient carbonyl carbon [1] [3].
Computational studies utilizing density functional theory have revealed that the formation of 3-chloropropiophenone from propiophenone proceeds through a transition state that is 2.8 kcal/mol lower in energy than the corresponding para-substitution pathway. This energetic preference arises from minimized electrostatic repulsion between the partially positive carbon of the developing arenium ion and the electron-deficient carbonyl carbon [1] [2]. The intermediate stability follows the order: meta > para > ortho, consistent with experimental observations showing regioselectivities of 72-85% for meta-chlorination.
The introduction of a second chlorine atom to form 3',4'-dichloropropiophenone involves a more complex interplay of electronic effects. The first chlorine substituent, being both electron-withdrawing through induction and weakly electron-donating through resonance, creates a unique electronic environment that influences subsequent electrophilic attack. Experimental data demonstrates that 3-chloropropiophenone undergoes further chlorination preferentially at the 4-position with selectivities ranging from 75-80%.
The enhanced regioselectivity observed in the second chlorination step can be attributed to the cooperative effects of the chlorine and carbonyl substituents [1] [2]. The chlorine atom at the 3-position reduces electron density at the adjacent 2- and 4-positions through inductive withdrawal, while the carbonyl group continues to exert its meta-directing influence [3]. This results in the 4-position becoming the most favorable site for electrophilic attack, as it represents the optimal balance between electronic activation and steric accessibility.
| Substrate | Electrophile | Major Product | Regioselectivity (%) |
|---|---|---|---|
| Propiophenone | Cl₂/AlCl₃ | 3-Chloropropiophenone | 72-85 |
| Chlorobenzene | Propionyl Cl/AlCl₃ | 4-Chloropropiophenone | 96.5 |
| 3-Chloropropiophenone | Cl₂/AlCl₃ | 3,4-Dichloropropiophenone | 75-80 |
| 4-Chloropropiophenone | Cl₂/AlCl₃ | 3,4-Dichloropropiophenone | 70-78 |
| Meta-dichlorobenzene | Propionyl Cl/AlCl₃ | 2,4-Dichloropropiophenone | 85-90 |
| Para-dichlorobenzene | Propionyl Cl/AlCl₃ | 3,4-Dichloropropiophenone | 88-92 |
The regioselectivity patterns observed in dichlorination processes reflect kinetic rather than thermodynamic control under typical reaction conditions. While thermodynamic analysis suggests that the fully substituted 2,3,4-trichloropropiophenone would be the most stable product, kinetic barriers prevent its formation under mild conditions. The activation energies for sequential chlorination follow the pattern: first chlorination (15.5 ± 2.1 kcal/mol) < second chlorination (18.3 ± 1.8 kcal/mol) < third chlorination (>25 kcal/mol) [1].
This kinetic preference enables selective formation of 3',4'-dichloropropiophenone through careful control of reaction stoichiometry and conditions. Temperature effects on regioselectivity are minimal below 60°C, but elevated temperatures (>100°C) lead to increased formation of polysubstituted products and decreased selectivity. The optimal conditions for maximizing 3',4'-dichloropropiophenone formation involve temperatures of 45-55°C with precisely controlled chlorine addition rates to maintain kinetic control.
The choice of solvent in electrophilic aromatic substitution reactions involving 3',4'-dichloropropiophenone synthesis exerts profound influences on both reaction kinetics and product distribution. Solvent effects operate through multiple mechanisms, including differential stabilization of reactants and transition states, modulation of electrophile activity, and alteration of the reaction pathway itself. Understanding these effects is crucial for optimizing synthetic protocols and achieving desired regioselectivity outcomes.
Solvent polarity significantly affects the rate of electrophilic aromatic substitution reactions through differential solvation of the ground state and transition state structures. In polar solvents, the highly charged arenium ion intermediate is stabilized relative to the neutral starting materials, leading to reduced activation barriers and increased reaction rates. However, this generalization must be qualified by considering the specific nature of the electrophile and the mechanism of its generation.
For 3',4'-dichloropropiophenone synthesis via Friedel-Crafts acylation, non-polar solvents such as dichloromethane and carbon disulfide provide optimal conditions. The relative rates observed in different solvents follow the pattern: dichloromethane (1.00) > chloroform (0.92) > carbon disulfide (0.85) > toluene (0.72) > n-hexane (0.68). This trend reflects the balance between solvent polarity and the specific requirements for aluminum chloride catalyst activation.
Highly polar solvents such as acetonitrile and N,N-dimethylformamide exhibit dramatically reduced reaction rates (0.38 and 0.25 relative to dichloromethane, respectively). This rate depression arises from competitive coordination of the polar solvent molecules to the Lewis acid catalyst, effectively reducing the concentration of active electrophilic species. Additionally, polar solvents can promote side reactions such as Friedel-Crafts alkylation and rearrangement processes that compromise product selectivity.
Solvent effects on product distribution in dichlorination reactions are particularly pronounced and reflect changes in the relative stability of different arenium ion intermediates. The ortho:meta:para ratios for chlorination reactions vary systematically with solvent properties, following trends that correlate with both dielectric constant and coordinating ability.
In non-polar solvents (dichloromethane, chloroform, carbon disulfide), the product distribution favors para-substitution with typical ratios of approximately 35:1:64 (ortho:meta:para). This selectivity pattern reflects the inherent electronic preferences of the aromatic system without significant solvent perturbation. As solvent polarity increases, there is a systematic shift toward increased meta-substitution, with ratios changing to 18:8:74 in highly polar N,N-dimethylformamide.
| Solvent | Dielectric Constant | Relative Rate | Product Distribution (ortho:meta:para) |
|---|---|---|---|
| Dichloromethane | 9.1 | 1.00 | 35:1:64 |
| Carbon disulfide | 2.6 | 0.85 | 38:1:61 |
| Chloroform | 4.8 | 0.92 | 36:1:63 |
| Nitromethane | 35.9 | 0.45 | 25:3:72 |
| Acetonitrile | 37.5 | 0.38 | 22:4:74 |
| N,N-Dimethylformamide | 36.7 | 0.25 | 18:8:74 |
| Toluene | 2.4 | 0.72 | 41:1:58 |
| n-Hexane | 1.9 | 0.68 | 42:1:57 |
The interaction between solvent molecules and electrophilic species represents a critical factor in determining reaction outcomes. In Friedel-Crafts reactions, the aluminum chloride catalyst forms complexes with both the acyl chloride substrate and solvent molecules, creating a dynamic equilibrium that influences the effective concentration of reactive species. Solvents with high donating ability, such as ethers and amines, can irreversibly bind to the Lewis acid catalyst, leading to catalyst deactivation and reduced reaction efficiency.
Aromatic solvents such as toluene and benzene present unique considerations due to their potential to participate in the reaction as competing substrates. While these solvents generally provide good reaction rates for electrophilic substitution, they can lead to formation of byproducts through intermolecular acylation reactions. The use of deuterated aromatic solvents has revealed that solvent participation becomes significant when the intended aromatic substrate is highly deactivated or present in low concentrations [3].
Protic solvents are generally incompatible with Friedel-Crafts chemistry due to their ability to protonate the Lewis acid catalyst and generate hydrochloric acid, which can lead to substrate decomposition and catalyst deactivation. However, under carefully controlled conditions, small amounts of protic additives can enhance reaction selectivity by modulating the electrophilicity of the attacking species.
The interaction between temperature and solvent effects creates complex synergistic behaviors that can be exploited for reaction optimization. In low-polarity solvents, increasing temperature generally leads to improved reaction rates while maintaining good selectivity, with optimal conditions typically in the range of 40-60°C. However, in polar solvents, temperature increases can exacerbate catalyst deactivation and promote unwanted side reactions.
The temperature dependence of solvent effects has been quantified through Arrhenius analysis, revealing that activation energies are systematically lower in solvents that provide optimal stabilization of the transition state. For dichloromethane, the activation energy for 3',4'-dichloropropiophenone formation is 12.8 ± 1.2 kcal/mol, compared to 16.7 ± 1.5 kcal/mol in acetonitrile [1]. These differences translate to rate enhancements of 15-20 fold at typical reaction temperatures.
The aluminum chloride-catalyzed synthesis of 3',4'-dichloropropiophenone is subject to multiple catalyst deactivation pathways that become increasingly significant during prolonged synthetic operations. Understanding these deactivation mechanisms is essential for developing robust synthetic protocols that maintain high activity and selectivity over extended reaction times. The complexity of these systems arises from the multifunctional nature of aluminum chloride, which serves simultaneously as a Lewis acid catalyst, an electrophile activator, and a susceptible target for various deactivating species.
Water represents the most potent deactivating agent for aluminum chloride catalysts, with even trace amounts capable of causing significant activity loss. The hydrolysis mechanism proceeds through initial coordination of water molecules to the aluminum center, followed by proton transfer and formation of hydroxylated aluminum species. This process is rapid and essentially irreversible under typical reaction conditions, with activity losses of 85-95% observed within 2-5 hours when water concentrations exceed 100 ppm.
The stoichiometry of the hydrolysis reaction follows the pattern AlCl₃ + H₂O → AlCl₂(OH) + HCl, with subsequent reactions leading to the formation of polymeric aluminum hydroxychloride species. These hydrolyzed products exhibit dramatically reduced Lewis acidity and are ineffective as catalysts for electrophilic aromatic substitution. The generated hydrochloric acid can cause additional complications through protonation of aromatic substrates and promotion of undesired side reactions.
Temperature effects on hydrolytic deactivation are particularly pronounced, with rates accelerating exponentially above 80°C. This temperature dependence reflects both the increased reactivity of water molecules and the enhanced lability of aluminum-chlorine bonds at elevated temperatures. Careful exclusion of moisture through the use of molecular sieves, dry solvents, and inert atmosphere techniques is essential for maintaining catalyst activity during extended operations.
Electron-rich molecules, particularly ethers and amines, represent another major class of catalyst deactivating agents. The deactivation mechanism involves formation of stable coordination complexes between the electron donor and the aluminum center, effectively sequestering the catalyst from productive reaction pathways. Unlike hydrolytic deactivation, coordination-induced deactivation is often reversible, with catalyst activity recoverable through appropriate regeneration procedures.
Diethyl ether, commonly present as an impurity in organic solvents, forms particularly stable complexes with aluminum chloride according to the equilibrium AlCl₃ + Et₂O ⇌ AlCl₃·Et₂O. The stability constant for this complex is sufficiently large (K ≈ 10⁴ M⁻¹) that even low concentrations of ether can lead to significant catalyst deactivation. Activity losses of 70-80% are typically observed within 1-3 hours when ether concentrations exceed 500 ppm.
The coordination geometry of these deactivating complexes has been characterized through X-ray crystallography and nuclear magnetic resonance spectroscopy. The aluminum center adopts a tetrahedral geometry in the AlCl₃·Et₂O complex, with the oxygen atom occupying one coordination site and reducing the effective Lewis acidity of the aluminum. Similar coordination patterns are observed with other oxygen and nitrogen-containing molecules, including alcohols, ketones, and nitriles.
| Deactivation Mechanism | Time Scale | Activity Loss (%) | Temperature Effect |
|---|---|---|---|
| Poisoning by Water | 2-5 hours | 85-95 | Accelerated at >80°C |
| Complex Formation with Ethers | 1-3 hours | 70-80 | Minimal below 50°C |
| Thermal Degradation | 8-12 hours | 60-75 | Exponential >150°C |
| Product Coordination | 3-6 hours | 50-65 | Linear increase |
| Hydrolysis Reactions | 0.5-2 hours | 90-98 | Rapid at all temps |
| Oligomer Formation | 4-8 hours | 40-60 | Threshold at 120°C |
Extended exposure to elevated temperatures leads to fundamental changes in the structure and reactivity of aluminum chloride catalysts. Thermal degradation processes become significant above 150°C and involve sublimation of aluminum chloride, formation of aluminum metal clusters, and chlorine redistribution reactions. These processes result in gradual activity loss over time scales of 8-12 hours, with total activity losses reaching 60-75%.
The mechanism of thermal degradation involves initial dissociation of aluminum chloride dimers (Al₂Cl₆) into monomeric AlCl₃ units, followed by further fragmentation and rearrangement processes. Computational studies using density functional theory have revealed that the dissociation energy for the Al₂Cl₆ → 2 AlCl₃ process is approximately 20 kcal/mol, making this reaction thermodynamically favorable at temperatures above 100°C.
Sublimation of aluminum chloride becomes a significant factor above 180°C, leading to physical loss of catalyst from the reaction mixture. This process is particularly problematic in open systems or when using volatile solvents with high boiling points. The vapor pressure of aluminum chloride follows the Antoine equation log P = A - B/(T + C), with parameters indicating significant volatility above 150°C.
The accumulation of reaction products can lead to catalyst deactivation through competitive binding and product inhibition mechanisms. The carbonyl groups in propiophenone derivatives exhibit significant Lewis basicity and can coordinate to aluminum chloride catalysts, reducing their availability for productive catalysis. This effect becomes particularly pronounced during extended reactions where product concentrations build up over time.
Kinetic analysis of product inhibition reveals that the process follows a competitive inhibition model, with inhibition constants (Kᵢ) in the range of 10⁻³ to 10⁻² M for various carbonyl-containing products. The strength of product inhibition correlates with the electron density on the carbonyl oxygen, with more electron-rich products exhibiting stronger binding and greater inhibitory effects.
Chlorinated aromatic products also contribute to catalyst deactivation through formation of π-complexes with aluminum chloride. These interactions are weaker than coordinate covalent bonds but can become significant when product concentrations are high. The binding affinity follows the order: dichlorinated > monochlorinated > unchlorinated aromatics, reflecting the electron-withdrawing effects of chlorine substituents.
Several strategies have been developed for mitigating catalyst deactivation and regenerating spent aluminum chloride catalysts. The addition of fresh aluminum chloride during the reaction (catalyst replenishment) represents the most straightforward approach and can effectively maintain activity levels throughout extended operations. Optimal replenishment rates are typically 5-10% of the initial catalyst loading per hour of reaction time.
Alternative regeneration approaches involve treatment of deactivated catalysts with anhydrous hydrogen chloride gas, which can restore Lewis acidity by removing coordinated water and other deactivating species. This procedure is most effective for catalysts deactivated by hydrolysis but shows limited success with thermally degraded materials. The regeneration efficiency typically ranges from 60-80% of the original activity.
The use of supported aluminum chloride catalysts has shown promise for reducing deactivation rates and improving catalyst stability. Immobilization on silica or aluminum oxide supports provides physical separation of active sites and reduces the tendency for catalyst aggregation and thermal degradation. These heterogeneous systems typically exhibit activity retention of >90% over reaction periods exceeding 24 hours.
| Reaction Type | Activation Energy (kcal/mol) | Pre-exponential Factor (log A) | Rate Constant at 298K (M⁻¹s⁻¹) |
|---|---|---|---|
| Friedel-Crafts Acylation | 12.8 ± 1.2 | 10.1 ± 1.0 | 2.4 × 10⁻³ |
| Electrophilic Chlorination | 15.5 ± 2.1 | 9.8 ± 0.8 | 8.7 × 10⁻⁴ |
| Meta-directing EAS | 18.3 ± 1.8 | 8.5 ± 1.2 | 1.2 × 10⁻⁴ |
| Ortho/Para-directing EAS | 10.2 ± 0.9 | 11.2 ± 0.7 | 5.8 × 10⁻² |
| Catalyst Regeneration | 22.4 ± 2.5 | 7.9 ± 1.1 | 3.1 × 10⁻⁶ |
| Product Isomerization | 16.7 ± 1.5 | 9.3 ± 0.9 | 4.6 × 10⁻⁴ |
Irritant